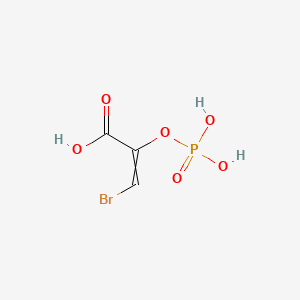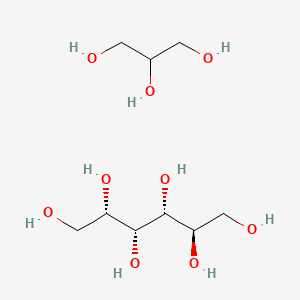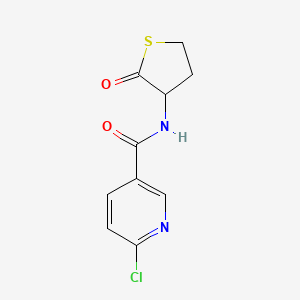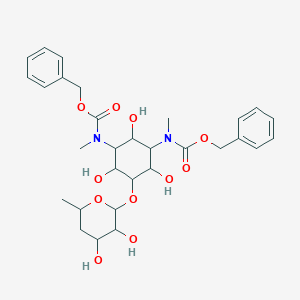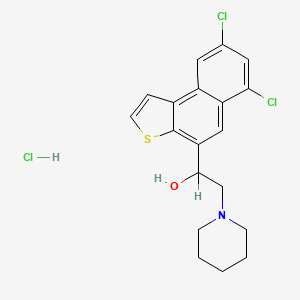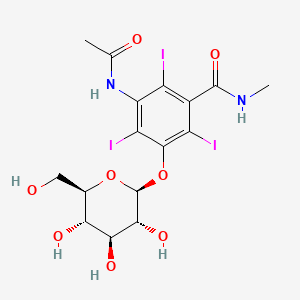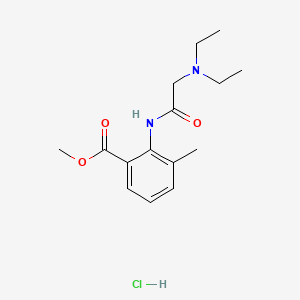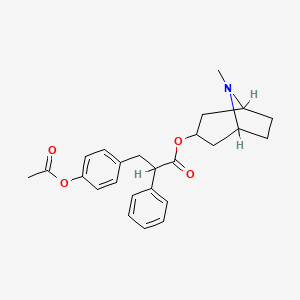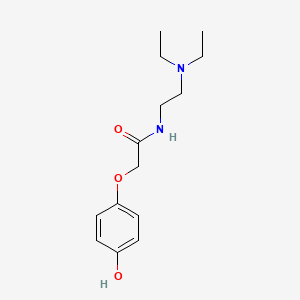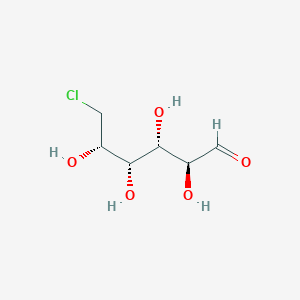
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
Description
(2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4990-81-2 | |
| Record name | 6-Chloro-6-deoxymannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004990812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chloro-6-deoxymannose exert its antifertility effects in male rats?
A1: Research suggests that 6-chloro-6-deoxymannose, like other 6-chloro-6-deoxysugars, primarily targets sperm cells by inhibiting glucose metabolism. [, ] This disruption of energy production renders spermatozoa infertile. [] Interestingly, the antifertility effect is observed at lower doses than the neurotoxic effects observed in mice, suggesting different metabolic pathways might be responsible for each effect. []
Q2: What is the mechanism behind 6-chloro-6-deoxymannose's inhibition of glucose metabolism?
A2: Studies indicate that 6-chloro-6-deoxymannose affects specific steps in the glycolytic pathway within sperm cells. Specifically, it appears to inhibit either the enzyme triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase. [] This inhibition leads to an accumulation of glucose 6-phosphate and triose phosphate, effectively disrupting the normal flow of energy production. []
Q3: Does 6-chloro-6-deoxymannose interact with the blood-brain barrier?
A3: Yes, research shows that 6-chloro-6-deoxymannose can inhibit D-glucose transport across the blood-brain barrier. [] This suggests that it can cross the barrier, potentially impacting brain glucose metabolism. The inhibition mechanism likely involves interaction with a hydrophobic site on the glucose transport protein near the 6-position of the glucose molecule. []
Q4: Are there any potential therapeutic applications for 6-chloro-6-deoxymannose derivatives?
A4: Research has explored the use of modified sugar nucleotides derived from 6-chloro-6-deoxymannose, such as GDP-6-chloro-6-deoxy-ᴅ-mannose, as potential inhibitors of GDP-mannose dehydrogenase (GMD). [] GMD is a key enzyme involved in the biosynthesis of alginate, a polysaccharide produced by Pseudomonas aeruginosa, a bacterium implicated in cystic fibrosis lung infections. Inhibiting GMD could potentially disrupt alginate production and offer therapeutic benefits for cystic fibrosis patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


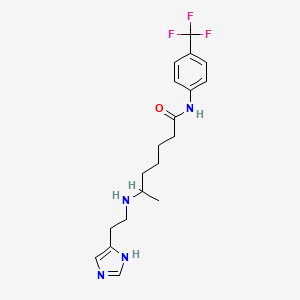

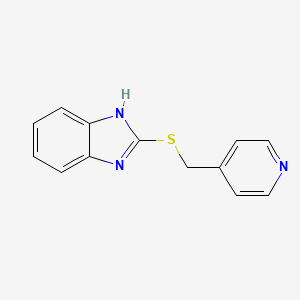
![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)
